Butanoic acid, 4-oxo-4-(2-thiazolylamino)-, 2-((4-chlorophenyl)sulfonyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 4-oxo-4-(2-thiazolylamino)-, 2-((4-chlorophenyl)sulfonyl)hydrazide is a complex organic compound that features a thiazole ring, a butanoic acid backbone, and a sulfonyl hydrazide group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-oxo-4-(2-thiazolylamino)-, 2-((4-chlorophenyl)sulfonyl)hydrazide typically involves multiple steps. One common method includes the reaction of 4-oxo-4-(2-thiazolylamino)butanoic acid with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-oxo-4-(2-thiazolylamino)-, 2-((4-chlorophenyl)sulfonyl)hydrazide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The carbonyl group in the butanoic acid backbone can be reduced to form alcohols.
Substitution: The sulfonyl hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Butanoic acid, 4-oxo-4-(2-thiazolylamino)-, 2-((4-chlorophenyl)sulfonyl)hydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which butanoic acid, 4-oxo-4-(2-thiazolylamino)-, 2-((4-chlorophenyl)sulfonyl)hydrazide exerts its effects involves interactions with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonyl hydrazide group can form covalent bonds with nucleophilic sites in proteins, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds such as 2-aminothiazole and 4-phenylthiazole share the thiazole ring structure.
Sulfonyl hydrazides: Compounds like 4-methylbenzenesulfonyl hydrazide have similar functional groups.
Uniqueness
Butanoic acid, 4-oxo-4-(2-thiazolylamino)-, 2-((4-chlorophenyl)sulfonyl)hydrazide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the thiazole ring and the sulfonyl hydrazide group allows for diverse interactions with biological targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
124861-92-3 |
---|---|
Molecular Formula |
C13H13ClN4O4S2 |
Molecular Weight |
388.9 g/mol |
IUPAC Name |
4-[2-(4-chlorophenyl)sulfonylhydrazinyl]-4-oxo-N-(1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C13H13ClN4O4S2/c14-9-1-3-10(4-2-9)24(21,22)18-17-12(20)6-5-11(19)16-13-15-7-8-23-13/h1-4,7-8,18H,5-6H2,(H,17,20)(H,15,16,19) |
InChI Key |
HBVWUULAFWVODN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NNC(=O)CCC(=O)NC2=NC=CS2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.